molecular formula C13H14O5 B12544202 (1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol CAS No. 674326-01-3

(1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol

Cat. No.: B12544202
CAS No.: 674326-01-3
M. Wt: 250.25 g/mol
InChI Key: XQOILIMMJMBTDD-RBJBARPLSA-N
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Description

(1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol is a complex organic compound characterized by its unique structural features. It contains a cyclohexene ring substituted with a benzodioxole moiety and three hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction between a diene and a dienophile to form the cyclohexene ring. Subsequent functionalization steps introduce the benzodioxole moiety and hydroxyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Purification methods like chromatography and crystallization are used to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols or alcohols.

    Substitution: Introduction of substituents on the benzodioxole ring.

Scientific Research Applications

(1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The benzodioxole moiety may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

    (1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,2,3-triol: Similar structure but lacks the double bond in the cyclohexene ring.

    (1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2-diol: Similar structure but has one fewer hydroxyl group.

Uniqueness: (1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol is unique due to the presence of three hydroxyl groups and the benzodioxole moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

674326-01-3

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

(1R,2R,3S,6S)-6-(1,3-benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol

InChI

InChI=1S/C13H14O5/c14-9-3-2-8(12(15)13(9)16)7-1-4-10-11(5-7)18-6-17-10/h1-5,8-9,12-16H,6H2/t8-,9-,12+,13+/m0/s1

InChI Key

XQOILIMMJMBTDD-RBJBARPLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@@H]3C=C[C@@H]([C@H]([C@@H]3O)O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C=CC(C(C3O)O)O

Origin of Product

United States

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